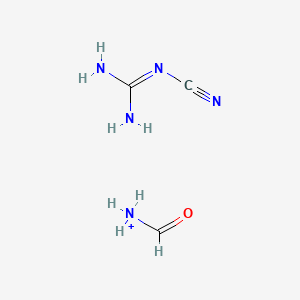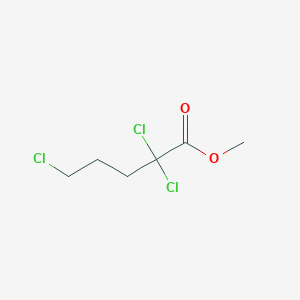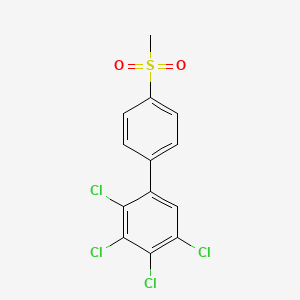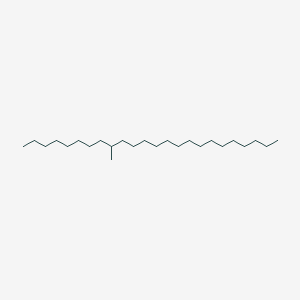
9-Methyltetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyltetracosane: is a long-chain hydrocarbon with the molecular formula C25H52 . It is a type of alkane, specifically a methyl-branched alkane, which means it consists of a long chain of carbon atoms with a single methyl group attached to the ninth carbon atom. This compound is found in various natural sources and has been studied for its role in chemical communication among insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltetracosane can be achieved through several methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable alkyl halide. For example, a Grignard reagent derived from 1-bromohexadecane can react with 1-bromooctane in the presence of magnesium to form this compound.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of a long-chain alkane with a methyl group using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant waxes or insect cuticular hydrocarbons. The compound can be isolated using chromatographic techniques and further purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methyltetracosane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert this compound into shorter-chain hydrocarbons. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination with chlorine gas can produce chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Chlorine gas (Cl2)
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids
Reduction: Shorter-chain alkanes
Substitution: Chlorinated alkanes
Scientific Research Applications
Chemistry: 9-Methyltetracosane is used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of similar hydrocarbons in complex mixtures .
Biology: In the field of entomology, this compound is studied for its role as a cuticular hydrocarbon in insects. It is involved in chemical communication, particularly in mating behaviors and species recognition .
Medicine: While not directly used in medicine, the study of this compound and similar compounds can provide insights into the development of new biomimetic materials and drug delivery systems.
Industry: In industrial applications, this compound is used as a component in lubricants and waxes due to its hydrophobic properties and stability .
Mechanism of Action
The mechanism of action of 9-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it activates specific neurons that regulate mating behaviors and social interactions. The compound binds to receptors on the surface of sensory neurons, leading to changes in neuronal activity and subsequent behavioral responses .
Comparison with Similar Compounds
Tetracosane (C24H50): A straight-chain alkane with no branching.
2-Methyltetracosane (C25H52): A methyl-branched alkane with the methyl group on the second carbon atom.
3-Methyltetracosane (C25H52): A methyl-branched alkane with the methyl group on the third carbon atom.
Uniqueness: 9-Methyltetracosane is unique due to the specific position of the methyl group on the ninth carbon atom, which influences its physical and chemical properties. This positional isomerism can affect its boiling point, melting point, and reactivity compared to other methyl-branched alkanes .
Properties
CAS No. |
65820-49-7 |
|---|---|
Molecular Formula |
C25H52 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
9-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-25(3)23-21-19-11-9-7-5-2/h25H,4-24H2,1-3H3 |
InChI Key |
RTPNHHNIUIBIKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


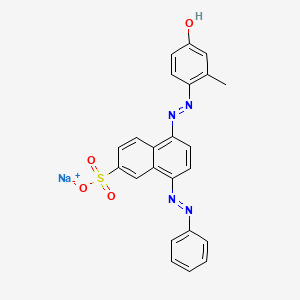

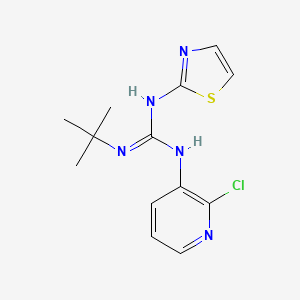
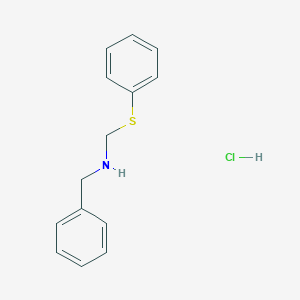
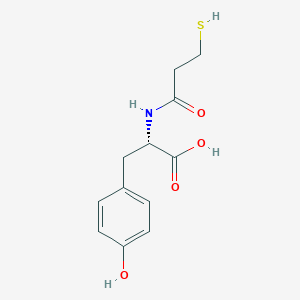
![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
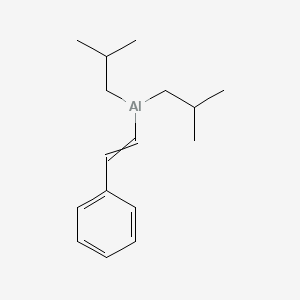
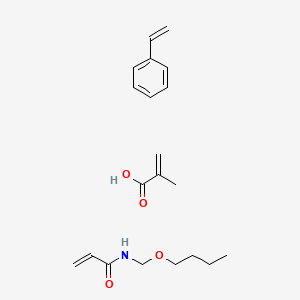
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
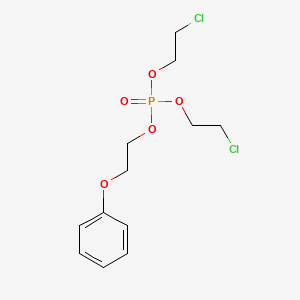
![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
